2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-chloro-4-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N,N-dimethylacetamide.
Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N,N-dimethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biochemical and physiological effects. For example, it could inhibit cyclooxygenase-2 (COX-2), reducing inflammation, or interact with serotonin receptors, affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-formylphenoxy)propanoic acid
- 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide
- 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a chloro and formyl group on the phenoxy ring, and the N,N-dimethylacetamide moiety
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13(2)11(15)7-16-10-4-3-8(6-14)5-9(10)12/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUXDVYBHJQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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